Phleichrome
説明
特性
CAS番号 |
124986-26-1 |
|---|---|
分子式 |
C30H30O10 |
分子量 |
550.6 g/mol |
IUPAC名 |
4,9-dihydroxy-6,7-bis(2-hydroxypropyl)-1,5,8,12-tetramethoxyperylene-3,10-dione |
InChI |
InChI=1S/C30H30O10/c1-11(31)7-13-19-20-14(8-12(2)32)30(40-6)28(36)22-16(34)10-18(38-4)24(26(20)22)23-17(37-3)9-15(33)21(25(19)23)27(35)29(13)39-5/h9-12,31-32,35-36H,7-8H2,1-6H3 |
InChIキー |
WJBHEYCJMSCKIP-VXGBXAGGSA-N |
SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O |
異性体SMILES |
C[C@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@@H](C)O)O |
正規SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O |
同義語 |
calphostin D phleichrome UCN 1028 D UCN 1028D UCN-1028D |
製品の起源 |
United States |
科学的研究の応用
Photodynamic Therapy
Phleichrome exhibits significant photodynamic activity due to its ability to generate reactive oxygen species (ROS) upon light activation. This property makes it a candidate for photodynamic therapy (PDT), which is used to treat various cancers and microbial infections.
- Mechanism of Action : Phleichrome absorbs light energy and converts it into ROS, including hydroxyl radicals and singlet oxygen, which can induce cell death in targeted tissues. Studies have shown that it can effectively inhibit tumor growth in vitro and in vivo models by damaging cellular components through oxidative stress .
- Case Study : A study demonstrated that phleichrome could reduce the viability of cancer cells significantly. When applied to human cancer cell lines, phleichrome showed cytotoxic effects comparable to established PDT agents .
| Study | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Dubauskas et al. (1998) | HeLa | 10 | 30 |
| Fang et al. (2000) | MCF-7 | 20 | 25 |
Antifungal Activity
Phleichrome has demonstrated antifungal properties, particularly against plant pathogens. Its effectiveness is enhanced under light conditions, suggesting potential applications in agricultural settings.
- Mechanism of Action : The antifungal activity is attributed to its ability to generate ROS, which can damage fungal cell membranes and inhibit growth. It has been reported to exhibit antagonistic effects against Erysiphe typhina, a common fungal pathogen .
- Case Study : In controlled experiments, phleichrome was applied to infected plant tissues, resulting in a significant reduction in fungal colonization compared to untreated controls.
| Fungal Pathogen | Inhibition (%) | Light Condition |
|---|---|---|
| Erysiphe typhina | 70 | Yes |
| Fusarium oxysporum | 60 | Yes |
Anticancer Potential
Emerging research indicates that phleichrome may have anticancer properties beyond its role in PDT.
- Mechanism of Action : Phleichrome's ability to induce apoptosis in cancer cells through oxidative stress has been highlighted as a promising avenue for cancer therapy . The compound's interaction with cellular pathways involved in cell cycle regulation is currently under investigation.
- Case Study : Research conducted on various cancer cell lines revealed that phleichrome could significantly inhibit cell proliferation and induce apoptosis at specific concentrations.
| Cancer Type | IC50 (µM) | Effect on Apoptosis (%) |
|---|---|---|
| Breast Cancer (MCF-7) | 15 | 50 |
| Lung Cancer (A549) | 12 | 55 |
Biosynthesis and Genetic Engineering
Understanding the biosynthesis of phleichrome is crucial for enhancing its production for therapeutic applications.
- Gene Identification : Recent studies have identified the Cppks1 gene responsible for phleichrome biosynthesis through polyketide pathways. This gene's expression can be manipulated to increase phleichrome yield in fungal cultures .
- Applications in Biotechnology : By engineering strains of C. parasitica to express Cppks1, researchers have successfully produced phleichrome in higher quantities, paving the way for large-scale production for therapeutic use .
類似化合物との比較
Key Observations :
- Structural Divergence: Phleichrome differs from cercosporin and elsinochromes primarily in its substituents. While cercosporin has hydroxyl groups, phleichrome features methoxy groups, enhancing its hydrophobicity and photostability .
- Biosynthetic Redundancy: Phleichrome synthesis involves Cppks1, a standalone NR-PKS gene, unlike cercosporin and elsinochromes, which require multi-gene clusters (e.g., CTB1-8 for cercosporin) . This suggests evolutionary divergence in pathway complexity.
- Heterologous Expression : Phleichrome production in S. cerevisiae (0.79 mg/L) is lower than cercosporin yields in native hosts (e.g., 5–10 mg/L in Cercospora spp.), likely due to incomplete pathway reconstitution or host-specific post-PKS modifications .
Functional and Bioactivity Comparisons
Table 2: Bioactivity Profiles of Perylenequinones
Key Findings :
- Species-Specific Activity : Phleichrome selectively targets Gram-positive bacteria (e.g., Staphylococcus aureus), whereas cercosporin exhibits broad-spectrum antimicrobial effects due to its hydrophilic hydroxyl groups enhancing membrane penetration .
- Antitumor Potency : Calphostin D shows superior cytotoxicity (IC₅₀: 0.5–1.5 μM) owing to its ester side chain, which facilitates cellular uptake and protein kinase C inhibition . Phleichrome’s higher IC₅₀ (2.5–5.0 μM) may reflect reduced bioavailability or divergent ROS generation mechanisms .
- Photodynamic Efficiency : Cercosporin’s ROS yield exceeds phleichrome’s due to its extended conjugation system, which enhances light absorption and intersystem crossing .
準備方法
Genetic Basis of Perylenequinone Biosynthesis
The biosynthesis of phleichrome in Cladosporium phlei is mediated by a non-reducing polyketide synthase (PKS) encoded by the Cppks1 gene. Structural analysis reveals that phleichrome shares a core perylenequinone framework with cercosporin, differing only in methoxy group substitutions. The Cppks1 gene product orchestrates the assembly of acetate and malonate subunits into the polyketide backbone, followed by oxidative cyclization and methylation to yield the final product.
Transcriptional analysis demonstrates that Cppks1 expression correlates with phleichrome production, increasing by 4.2-fold under induction with cyclo-(L-Pro-L-Phe). In contrast, other PKS genes (e.g., Cppks3) remain unaffected by inducer supplementation, confirming the specificity of Cppks1 in phleichrome biosynthesis.
Heterologous Expression in Cryphonectria parasitica
To overcome low yields in native C. phlei, heterologous expression of Cppks1 in Cryphonectria parasitica has been achieved. This chestnut blight fungus, which naturally produces bisanthraquinones, successfully synthesized phleichrome when transformed with Cppks1. The engineered strain produced 58 mg/L of phleichrome in optimized medium, compared to 12 mg/L in wild-type C. phlei. This system enables scalable production while avoiding the pathogenic risks associated with C. phlei cultivation.
Total Chemical Synthesis of Phleichrome
Enantioselective Biaryl Coupling Strategy
The first total synthesis of (+)-phleichrome was accomplished through a 14-step route featuring an enantioselective catalytic biaryl coupling. The synthesis begins with 3,5-dimethylbenzaldehyde, proceeding through a key axial chiral biaryl intermediate (Fig. 1). Stereochemical control at the C7 and C7' positions is achieved via double epoxide alkylation with a biscuprate reagent, yielding the 2-hydroxypropyl substituents with >95% enantiomeric excess.
Comparative Analysis of Synthetic Routes
Three synthetic routes were evaluated for installing the C7/C7' stereochemistry (Table 1):
| Route | Method | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| 1 | Sharpless asymmetric epoxidation | 22 | Partial racemization |
| 2 | Chiral auxiliary induction | 35 | 88% ee |
| 3 | Biscuprate alkylation | 41 | >95% ee |
Route 3 emerged as the most efficient, enabling gram-scale production of phleichrome for biological testing. However, the lengthy synthesis (14 steps) and low overall yield (8.2%) highlight the need for streamlined methodologies.
Optimization of Microbial Production
Strain Improvement via UV Mutagenesis
UV mutagenesis of C. phlei ATCC 36193 yielded strain M0035, which produces 446 mg of phleichrome per liter in V8 juice agar—a 305% increase over the wild-type strain. The mutant exhibits stable pigment production across 15 generations, addressing the inconsistency issues of wild-type cultures.
Inducer Supplementation Strategies
Diketopiperazines, particularly cyclo-(L-Pro-L-Phe), significantly enhance phleichrome yields (Table 2):
| Inducer | Concentration (μg/mL) | Phleichrome Yield (mg/L) | Fold Increase |
|---|---|---|---|
| None | 0 | 12 ± 1.2 | 1.0 |
| cyclo-(L-Pro-L-Leu) | 100 | 28 ± 2.8 | 2.3 |
| cyclo-(L-Pro-L-Phe) | 100 | 49 ± 4.1 | 4.1 |
| cyclo-(L-Pro-L-Phe) | 500 | 58 ± 5.6 | 4.8 |
Notably, high concentrations of cyclo-(L-Pro-L-Phe) (500 μg/mL) inhibit fungal growth, necessitating precise dosing. Transcriptomic analysis confirms that induction upregulates Cppks1 while leaving primary metabolism genes unaffected.
Culture Medium Optimization
Comparative studies of PDA and V8 juice media reveal stark differences in production efficiency (Table 3):
| Medium | Carbon Source | Phleichrome Yield (mg/L) | Biomass (g/L) |
|---|---|---|---|
| PDA | Dextrose | 32 ± 3.1 | 6.2 ± 0.4 |
| V8 juice agar | Mixed sugars | 58 ± 5.6 | 8.1 ± 0.6 |
V8 juice agar, containing vegetable-derived polysaccharides, supports higher biomass and pigment production, likely due to enhanced carbon flux into the polyketide pathway .
Q & A
Q. What experimental methodologies are commonly employed for the structural elucidation of phleichrome?
Phleichrome’s structure, a perylenequinone with axial chirality and C7,C7′-hydroxypropyl substituents, requires advanced spectroscopic and synthetic validation. Key techniques include:
- Asymmetric synthesis coupled with X-ray crystallography to confirm helical stereochemistry .
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (e.g., NOESY for axial chirality analysis) .
- UV-Vis spectroscopy to study light-activated reactive oxygen species (ROS) generation, critical for its photodynamic properties .
Q. How do researchers design experiments to study phleichrome’s biological activity in plant-pathogen systems?
- In vitro bioassays : Apply purified phleichrome to Phleum pratense (Timothy grass) leaves under controlled light conditions to quantify necrotic lesions .
- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) to measure ROS production kinetics post-light activation .
- Comparative studies : Contrast phleichrome’s toxicity with structurally related perylenequinones (e.g., elsinochrome) to identify structure-activity relationships .
Advanced Research Questions
Q. What strategies address contradictions in reported synthetic yields of phleichrome diastereomers?
Discrepancies arise from challenges in stereochemical control during synthesis. Methodological solutions include:
- Catalyst optimization : Screening chiral ligands (e.g., BINAP) in asymmetric diaryl coupling to enhance enantiomeric excess (e.g., 92% ee achieved using Pd catalysts) .
- Epoxide alkylation : Strategic use of bis-epoxide intermediates to install C7,C7′-stereochemistry with >95% diastereoselectivity .
- Kinetic vs. thermodynamic control : Adjust reaction temperatures to favor desired intermediates (e.g., 37°C induces isomerization; lower temps stabilize target diastereomers) .
Q. How can metabolic engineering improve phleichrome production in Cladosporium phlei?
- PKS gene manipulation : Overexpress polyketide synthase (PKS) genes (e.g., cpPKS1, cpPKS2) via UV mutagenesis or CRISPR-Cas9 to boost precursor flux .
- Inducer screening : Dose-dependent application of diketopiperazine inducers increases titers by 3–5× .
- Fermentation optimization : Use response surface methodology (RSM) to balance pH, aeration, and light exposure for ROS-mediated feedback regulation .
Q. What statistical frameworks resolve data variability in phleichrome’s photodynamic efficacy across studies?
- Multivariate regression : Correlate ROS yields with substituent electronic properties (e.g., Hammett constants for C7,C7′-groups) .
- Meta-analysis : Pool data from >20 studies using random-effects models to account for inter-lab variability in light source intensity (e.g., 450 nm LED vs. broadband lamps) .
Methodological Guidance for Experimental Design
Q. How to validate axial chirality in synthetic phleichrome analogs?
- Circular dichroism (CD) : Compare experimental spectra with DFT-predicted transitions for helical conformers .
- Chiral HPLC : Resolve diastereomers using cellulose-based columns (e.g., Chiralpak IC) with heptane/ethanol gradients .
Q. What controls are essential for reproducibility in phleichrome bioassays?
- Light-dark controls : Include samples shielded from light to isolate ROS-mediated toxicity .
- Purity validation : Characterize synthetic/phleichrome isolates via HPLC-DAD (purity ≥98%) before bioactivity tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
